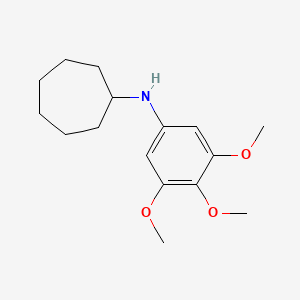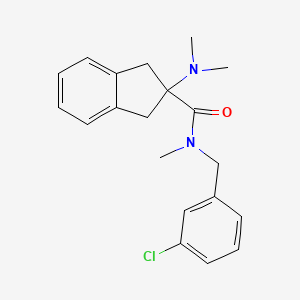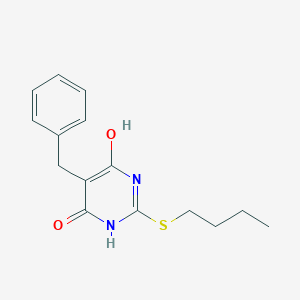
3-anilino-5-(2-fluorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-anilino-5-(2-fluorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one is a chemical compound with potential applications in scientific research. It belongs to the class of pyrrolones and has been synthesized using various methods. In
Mechanism of Action
The mechanism of action of 3-anilino-5-(2-fluorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-anilino-5-(2-fluorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one can induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been shown to inhibit the migration and invasion of cancer cells. In terms of its effects on the body, there is limited information available at this time.
Advantages and Limitations for Lab Experiments
One advantage of using 3-anilino-5-(2-fluorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potential as a therapeutic agent for cancer and Alzheimer's disease. However, its mechanism of action and physiological effects are not fully understood, which limits its use in certain experiments.
Future Directions
There are several future directions for research involving 3-anilino-5-(2-fluorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one. One area of interest is its potential as a therapeutic agent for other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to fully understand its mechanism of action and physiological effects. Another area of research could involve the development of more efficient and cost-effective synthesis methods for this compound.
Conclusion:
3-anilino-5-(2-fluorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one is a chemical compound with potential applications in scientific research. It has been studied for its anticancer properties and potential use as a therapeutic agent for Alzheimer's disease. Its mechanism of action and physiological effects are not fully understood, but it has shown promising results in inhibiting the growth of cancer cells in vitro. Further research is needed to fully understand its potential as a therapeutic agent for other diseases and to develop more efficient synthesis methods.
Synthesis Methods
The synthesis of 3-anilino-5-(2-fluorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has been achieved using various methods. One such method involves the reaction of 2-fluorobenzaldehyde with aniline and ethyl acetoacetate in the presence of a catalytic amount of piperidine. The resulting product is then treated with hydrochloric acid to obtain the final compound.
Scientific Research Applications
3-anilino-5-(2-fluorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells in vitro. Additionally, it has been investigated for its potential use as a therapeutic agent for Alzheimer's disease.
properties
IUPAC Name |
4-anilino-2-(2-fluorophenyl)-1-phenyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O/c23-19-14-8-7-13-18(19)21-15-20(24-16-9-3-1-4-10-16)22(26)25(21)17-11-5-2-6-12-17/h1-15,21,24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUHRYUJXRMROA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{butyryl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl butyrate](/img/structure/B5163431.png)


![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-butoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5163444.png)
![5-amino-N-(2-chloro-5-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5163451.png)

![N-allyl-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5163467.png)

![N-(4-bromophenyl)-4-hydrazino-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine](/img/structure/B5163486.png)

![3-(3-chlorophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5163511.png)